molecular formula C10H19N5O B13639474 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(propylamino)propanamide

3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(propylamino)propanamide

Cat. No.: B13639474
M. Wt: 225.29 g/mol
InChI Key: VCORUMLRGLXZLQ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(propylamino)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Attachment of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions using propylamine and suitable leaving groups.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the triazole derivative with a carboxylic acid or its derivatives (e.g., acid chlorides) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the triazole ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The triazole ring and the propylamino group may participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield triazole ketones, while reduction of the amide group could produce triazole amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(propylamino)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities, making it a subject of interest in drug discovery and development.

Medicine

In medicine, compounds with triazole rings are known for their therapeutic potential. This compound could be explored for its pharmacological properties, including its ability to interact with specific biological targets.

Industry

In the industrial sector, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound may find applications in these areas due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(propylamino)propanamide would depend on its specific interactions with molecular targets. Typically, triazole derivatives exert their effects by binding to enzymes or receptors, thereby modulating their activity. The propylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simple triazole derivative with broad biological activity.

    Fluconazole: A triazole antifungal agent.

    Ribavirin: A triazole-based antiviral drug.

Uniqueness

Compared to these similar compounds, 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(propylamino)propanamide has a unique combination of functional groups that may confer distinct chemical and biological properties

Properties

Molecular Formula

C10H19N5O

Molecular Weight

225.29 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(propylamino)propanamide

InChI

InChI=1S/C10H19N5O/c1-4-5-12-9(10(11)16)6-15-8(3)13-7(2)14-15/h9,12H,4-6H2,1-3H3,(H2,11,16)

InChI Key

VCORUMLRGLXZLQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C(=NC(=N1)C)C)C(=O)N

Origin of Product

United States

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